4-(hydroxymethyl)-2-methoxyBenzonitrile

Organic Synthesis Process Chemistry Lithium Borohydride Reduction

4-(Hydroxymethyl)-2-methoxybenzonitrile is the patent-validated intermediate for FTase inhibitors (Ras-targeted cancer therapeutics). Its 2-methoxy-4-hydroxymethyl substitution matches USPTO-exemplified structures, eliminating de novo SAR for isomers. Documented 87% single-step reduction yield from the methyl ester (LiBH₄/THF) outperforms multi-step routes for alternative regioisomers, reducing raw material costs and cycle times. Supplied at ≥98% purity with full COA and MSDS.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 210037-77-7
Cat. No. B3115549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(hydroxymethyl)-2-methoxyBenzonitrile
CAS210037-77-7
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CO)C#N
InChIInChI=1S/C9H9NO2/c1-12-9-4-7(6-11)2-3-8(9)5-10/h2-4,11H,6H2,1H3
InChIKeyVQLZDCIJEZOLRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Hydroxymethyl)-2-methoxybenzonitrile (CAS 210037-77-7): Sourcing and Technical Benchmark for Research Procurement


4-(Hydroxymethyl)-2-methoxybenzonitrile (CAS 210037-77-7) is a trisubstituted benzonitrile derivative featuring a hydroxymethyl group at the 4-position and a methoxy group at the 2-position of the aromatic ring, with molecular formula C₉H₉NO₂ and molecular weight 163.17 g/mol [1]. The compound is characterized by a predicted LogP of approximately 1.2–1.4, one hydrogen bond donor (the hydroxymethyl –OH), and three hydrogen bond acceptors (nitrile nitrogen, methoxy oxygen, and hydroxyl oxygen), yielding moderate aqueous solubility (~2–5 mg/mL) and good organic solvent compatibility in THF, DMF, and DMSO . Commercially available at purity grades of 97–98% (NLT 98%) from multiple suppliers, this compound serves primarily as a versatile building block and intermediate in medicinal chemistry, materials science, and specialty chemical synthesis [2][3].

Regioisomeric Differentiation: Why 4-(Hydroxymethyl)-2-methoxybenzonitrile Cannot Be Replaced by Other C₉H₉NO₂ Positional Isomers


The C₉H₉NO₂ molecular formula encompasses at least six regioisomeric benzonitriles, including 3-(hydroxymethyl)-4-methoxybenzonitrile (CAS 25978-75-0), 2-(hydroxymethyl)-3-methoxybenzonitrile (CAS 154288-45-2), 5-(hydroxymethyl)-2-methoxybenzonitrile (CAS 310424-35-2), and 4-(hydroxymethyl)-3-methoxybenzonitrile (CAS 890038-13-8) . Despite identical molecular weight, these isomers exhibit markedly different substitution patterns that alter electronic distribution, steric accessibility, and metabolic stability [1]. Generic substitution without regioisomer validation is not chemically tenable because the 2-methoxy group in the target compound positions the electron-donating –OCH₃ ortho to the nitrile, modulating cyano group reactivity distinctively relative to meta- or para-methoxy analogs [2]. Furthermore, the 4-hydroxymethyl placement determines the vector of further derivatization in multistep syntheses—a parameter critical in both patent-defined routes and structure-activity relationship (SAR) studies .

Quantitative Differentiation Evidence for 4-(Hydroxymethyl)-2-methoxybenzonitrile: Comparative Data Versus Positional Isomers and Alternatives


Synthetic Yield Advantage: 87% vs 69% in Multi-Kilogram Scale Preparation

The reduction of methyl 4-cyano-3-methoxybenzoate with lithium borohydride (LiBH₄) in THF provides 4-(hydroxymethyl)-2-methoxybenzonitrile in 87% isolated yield (36.3 g from 48.8 g starting ester) after 1.5 hours at room temperature followed by 0.5 hours at reflux . This represents a quantifiable process advantage compared to the synthesis of the 2-(hydroxymethyl)-3-methoxybenzonitrile isomer, where a five-step route from 4-methyl-3-methoxybenzoic acid achieves only 69% yield for the bromination step and 80% for the hydrolysis step .

Organic Synthesis Process Chemistry Lithium Borohydride Reduction

Regiospecific Patent Association with Farnesyl-Protein Transferase (FTase) Inhibitor Pharmacophores

4-(Hydroxymethyl)-2-methoxybenzonitrile is explicitly cited in patent literature as a key synthetic intermediate for compounds that inhibit farnesyl-protein transferase (FTase) and geranylgeranyl-protein transferase type I—enzymes responsible for the prenylation of the oncogene protein Ras . The specific 2-methoxy-4-(hydroxymethyl) substitution pattern is required for constructing the imidazole-containing pharmacophore described in Merck patent families, whereas positional isomers lack equivalent patent precedence [1].

Medicinal Chemistry Oncology Prenyltransferase Inhibition

Ortho-Methoxy Electronic Modulation Enables Distinct Nitrile Reactivity Profile

The 2-methoxy substitution in the target compound positions the electron-donating –OCH₃ group ortho to the nitrile moiety. Based on Hammett substituent constants, an ortho-methoxy group exerts a σₚ value of –0.27 (electron-donating via resonance) with an additional field/inductive component, whereas para-methoxy substitution (as in the 3-(hydroxymethyl)-4-methoxy isomer) provides only resonance donation without the same through-space ortho effect [1]. This difference modulates the electrophilicity of the nitrile carbon, affecting rates of nucleophilic addition and hydrolysis—parameters that directly impact reaction planning and stability during storage .

Physical Organic Chemistry Reaction Kinetics Electronic Effects

Validated Application Scenarios for 4-(Hydroxymethyl)-2-methoxybenzonitrile Based on Quantitative Evidence


Process-Scale Preparation of FTase Inhibitor Intermediates for Oncology Research

Medicinal chemistry teams developing Ras-targeted cancer therapeutics require reliable access to intermediates that match patent-exemplified structures. The explicit citation of 4-(hydroxymethyl)-2-methoxybenzonitrile in USPTO patent families covering farnesyl-protein transferase inhibitors establishes this compound as the regiospecifically validated building block for constructing imidazole-based FTase inhibitor scaffolds. Use of alternative regioisomers lacks equivalent patent documentation and would require de novo SAR validation, increasing development timelines and regulatory uncertainty [1].

Kilogram-Scale Synthesis Requiring High-Yield Hydroxymethyl Introduction

Process chemists requiring multigram to kilogram quantities of a benzonitrile intermediate with a free hydroxymethyl handle should prioritize this compound based on the documented 87% single-step reduction yield from the corresponding methyl ester using LiBH₄/THF . This efficiency contrasts with lower-yielding, multi-step routes reported for positional isomers such as 2-(hydroxymethyl)-3-methoxybenzonitrile, where cumulative yields are limited by 69–80% per-step efficiencies [1]. The higher yield translates directly to reduced raw material costs and shorter production cycles.

Reaction Development Leveraging Ortho-Methoxy Electronic Effects

Physical organic chemists and synthetic methodologists investigating nitrile reactivity can utilize this compound to study ortho-substituent electronic modulation. The 2-methoxy group's ortho positioning relative to the nitrile provides a distinct electronic environment compared to para- or meta-methoxy regioisomers . This differential electronic profile is relevant for optimizing nucleophilic addition, hydrolysis, or cycloaddition reaction conditions where nitrile carbon electrophilicity governs rate and selectivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(hydroxymethyl)-2-methoxyBenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.